molecular formula C7H6Br2O3 B8459491 Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate

Cat. No. B8459491
M. Wt: 297.93 g/mol
InChI Key: UDRDKZCLXJYHPY-UHFFFAOYSA-N
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Patent
US07566727B2

Procedure details

The title compound was prepared as described by Khatuya (Tetrahedron Letters (2001), 42(14), 2643-2644.). 2-Methyl-furan-3-carboxylic acid methyl ester (5.0 g, 35.7 mmol) was dissolved in N,N′-dimethylformamide (10 mL) and cooled to 0° C. N-bromosuccinimide (NBS) (15.88 g, 89.2 mmol) was added in portions. Approximately 6.5 grams of NBS were added over 45 minutes at which point it was determined by HPLC that complete formation of 5-bromo-2-methyl-furan-3-carboxylic acid methyl ester had occurred. The reaction was allowed to warm to room temperature and the remainder of the NBS was added over 1.5 hours. The reaction mixture was partitioned between diethyl ether and water. The aqueous layer was extracted with ether and the combined organic layers were dried over sodium sulfate, filtered, and evaporated under reduced pressure. The N,N′-dimethylformamide was removed under high vacuum and the material was absorbed onto silica gel and passed through a column of silica gel using 5% ethyl acetate in hexanes as the eluent. The title compound was obtained as a very pale greenish, waxy solid (4.86 g, 46%). 1H NMR (300.132 MHz, DMSO) δ 6.93 (s, 1H), 4.93 (s, 2H), 3.82 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15.88 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC(C1C=COC=1C)=O.[Br:11]N1C(=O)CCC1=O.[CH3:19][O:20][C:21]([C:23]1[CH:27]=[C:26]([Br:28])[O:25][C:24]=1[CH3:29])=[O:22]>CN(C=O)C>[CH3:19][O:20][C:21]([C:23]1[CH:27]=[C:26]([Br:28])[O:25][C:24]=1[CH2:29][Br:11])=[O:22]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=C(OC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.88 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(OC(=C1)Br)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The N,N′-dimethylformamide was removed under high vacuum
CUSTOM
Type
CUSTOM
Details
the material was absorbed onto silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(OC(=C1)Br)CBr
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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